

2,6-Difluoroaniline CAS number and molecular weight

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Compound of Interest

Compound Name: 2,6-Difluoroaniline

Cat. No.: B139000

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Technical Guide: 2,6-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,6-Difluoroaniline**, a key building block in pharmaceutical and agrochemical research. It covers its fundamental properties, synthesis, and applications, with a focus on experimental protocols and data presentation for a scientific audience.

Core Data Summary

The essential physicochemical properties of **2,6-Difluoroaniline** are summarized below for easy reference.

Property	Value	Reference
CAS Number	5509-65-9	[1][2][3]
Molecular Formula	C ₆ H ₅ F ₂ N	[1][2]
Molecular Weight	129.11 g/mol	[1][4][5]
Appearance	Colorless to pale yellow liquid	
Boiling Point	154 °C	
Density	1.199 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.508	[5]
Solubility	Slightly soluble in water	[5]

Applications in Synthesis

2,6-Difluoroaniline is a versatile intermediate used in the synthesis of a range of target molecules in the pharmaceutical and agrochemical industries. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

Application Area	Example Synthesized Compounds
Agrochemicals	Herbicides (e.g., Flumetsulam)
Medicinal Chemistry	p38 MAP Kinase Inhibitors
Anti-inflammatory drugs	
Analgesics	
Anticancer agents	

Experimental Protocols

Synthesis of 2,6-Difluoroaniline via Reduction of 2,6-Difluoronitrobenzene

A common laboratory-scale synthesis of **2,6-Difluoroaniline** involves the reduction of 2,6-difluoronitrobenzene. The following is a representative protocol.

Materials:

- 2,6-Difluoronitrobenzene
- Ethanol
- Iron powder
- Concentrated Hydrochloric Acid
- Sodium Bicarbonate
- Diethyl ether
- Anhydrous Magnesium Sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluoronitrobenzene (1 equivalent) and ethanol.
- To this solution, add iron powder (3-5 equivalents).
- Heat the mixture to reflux.
- Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
- Evaporate the ethanol under reduced pressure.

- Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **2,6-difluoroaniline**.
- The product can be further purified by vacuum distillation.

Representative Application: Synthesis of a p38 α Kinase Inhibitor Intermediate

2,6-Difluoroaniline is a key building block for a series of 2,6,9-trisubstituted purine inhibitors of p38 α kinase. The general synthetic route involves the formation of a urea linkage.

Materials:

- **2,6-Difluoroaniline**
- 6-chloropurine derivative
- Triphosgene
- Triethylamine
- Anhydrous Dichloromethane (DCM)

Procedure:

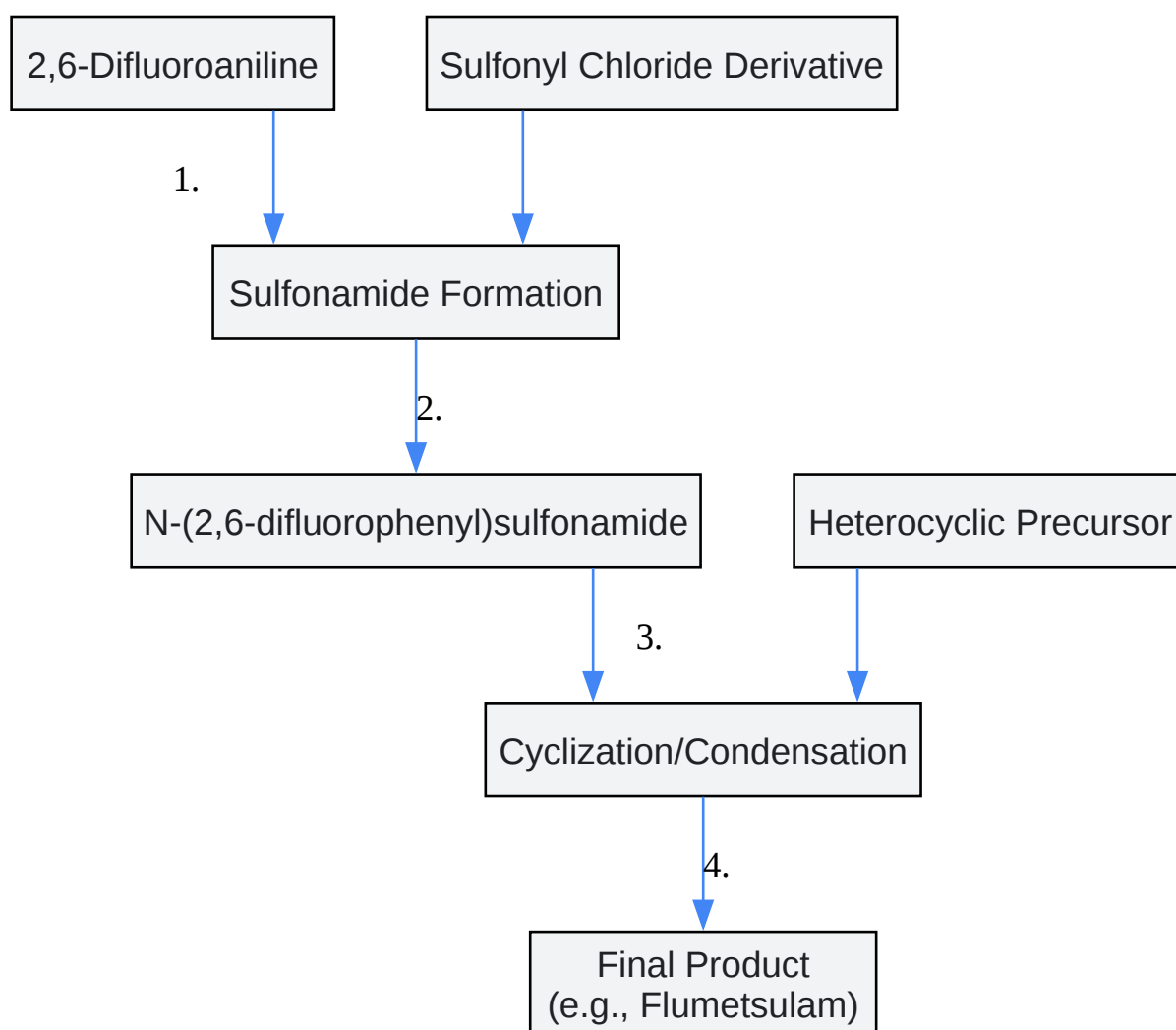
- **Isocyanate Formation:** To a solution of **2,6-difluoroaniline** (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM at 0 °C, add a solution of triphosgene (0.4 equivalents) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 1 hour.
- **Urea Formation:** To the resulting isocyanate solution, add the desired 6-chloropurine derivative (1 equivalent). Allow the reaction to warm to room temperature and stir for 12-18 hours.
- **Work-up:** Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-phenyl-N-purin-6-yl urea derivative.

Visualized Synthetic Pathway

The following diagram illustrates a common synthetic pathway for agrochemicals, starting from **2,6-difluoroaniline**.



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Caption: Synthetic workflow for an agrochemical from **2,6-Difluoroaniline**.

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